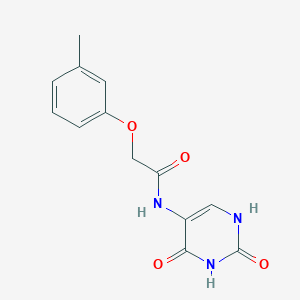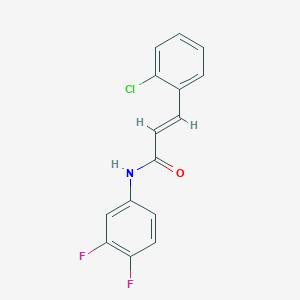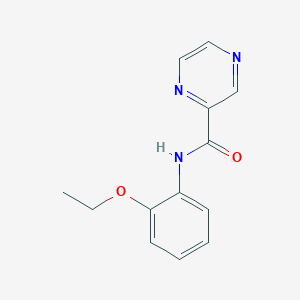![molecular formula C16H13N3O4 B5865488 4-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZAMIDE](/img/structure/B5865488.png)
4-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZAMIDE is an organic compound with a complex structure that includes a nitrophenyl group and a propenoyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZAMIDE typically involves the reaction of 2-nitrobenzaldehyde with 4-aminobenzamide under specific conditions to form the desired product. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The benzamide core can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane.
Major Products Formed
Reduction: Formation of 4-{[(E)-3-(2-AMINOPHENYL)-2-PROPENOYL]AMINO}BENZAMIDE.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Substitution: Formation of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
4-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{[(E)-(2-nitrophenyl)methylidene]amino}benzamide
- 2-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}benzamide
Comparison
4-{[(E)-3-(2-NITROPHENYL)-2-PROPENOYL]AMINO}BENZAMIDE is unique due to its specific structural features, such as the presence of both a nitrophenyl and a propenoyl group. This combination of functional groups imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the nitrophenyl group allows for specific reduction reactions, while the propenoyl group can participate in various addition and substitution reactions.
Propiedades
IUPAC Name |
4-[[(E)-3-(2-nitrophenyl)prop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c17-16(21)12-5-8-13(9-6-12)18-15(20)10-7-11-3-1-2-4-14(11)19(22)23/h1-10H,(H2,17,21)(H,18,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXWWIQEENGWHU-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[3-Methyl-4-(thiophene-2-carbonylamino)anilino]-5-oxopentanoic acid](/img/structure/B5865417.png)
![N-(3-methylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B5865418.png)
![(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 10H-PHENOTHIAZINE-10-CARBOXYLATE](/img/structure/B5865419.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide](/img/structure/B5865422.png)




![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B5865457.png)
![N-[(3-cyanophenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B5865473.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5865480.png)

![N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B5865508.png)

